molecular formula C25H25N7O5 B11081021 1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11081021
M. Wt: 503.5 g/mol
InChI Key: DVUGGIGYCVAFBM-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a nitrophenyl piperazine moiety and a phenylethyl group. The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced through alkylation reactions using phenylethyl halides under basic conditions.

    Attachment of the Nitrophenyl Piperazine Moiety: The nitrophenyl piperazine moiety is attached via nucleophilic substitution reactions, where the piperazine ring is reacted with 4-nitrophenyl halides.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of catalysts and automated synthesis techniques.

Chemical Reactions Analysis

1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

    Hydrolysis: Hydrolysis of the ester or amide bonds in the compound can occur under acidic or basic conditions, leading to the formation of corresponding acids or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers use the compound to study its effects on cellular processes, including cell signaling pathways and gene expression. It serves as a tool to understand the molecular mechanisms underlying various diseases.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes. Its ability to bind to certain molecular targets makes it valuable in elucidating biological pathways.

    Industrial Applications: In the chemical industry, the compound is used as an intermediate in the synthesis of other complex molecules. Its reactivity and functional groups make it a versatile building block for various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. The compound is known to:

    Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity and influencing cellular responses.

    Inhibit Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular functions.

    Modulate Signaling Pathways: By interacting with key signaling molecules, the compound can alter the activity of signaling pathways involved in cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    Caffeine: Both compounds share a purine core, but caffeine lacks the complex substituents found in this compound. Caffeine is primarily known for its stimulant effects, while the latter has more diverse pharmacological properties.

    Theophylline: Similar to caffeine, theophylline has a simpler structure compared to this compound. Theophylline is used in the treatment of respiratory diseases, whereas the latter is studied for its potential in treating neurological disorders and cancer.

    Pentoxifylline: This compound also contains a purine core and is used as a vasodilator. It differs from this compound in its substituents and pharmacological effects.

The uniqueness of this compound lies in its complex structure, which imparts a wide range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H25N7O5

Molecular Weight

503.5 g/mol

IUPAC Name

1,3-dimethyl-8-[4-(4-nitrophenyl)piperazin-1-yl]-7-phenacylpurine-2,6-dione

InChI

InChI=1S/C25H25N7O5/c1-27-22-21(23(34)28(2)25(27)35)31(16-20(33)17-6-4-3-5-7-17)24(26-22)30-14-12-29(13-15-30)18-8-10-19(11-9-18)32(36)37/h3-11H,12-16H2,1-2H3

InChI Key

DVUGGIGYCVAFBM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)C5=CC=CC=C5

Origin of Product

United States

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